molecular formula C14H20N2O3S B2940932 N-(4-(dimethylamino)but-2-yn-1-yl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 1396813-92-5

N-(4-(dimethylamino)but-2-yn-1-yl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No.: B2940932
CAS No.: 1396813-92-5
M. Wt: 296.39
InChI Key: FQQYRHLZFFXJLD-UHFFFAOYSA-N
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Description

N-(4-(dimethylamino)but-2-yn-1-yl)-2-methoxy-5-methylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a methoxy (-OCH₃) group at position 2 and a methyl (-CH₃) group at position 3. The sulfonamide nitrogen is attached to a 4-(dimethylamino)but-2-yn-1-yl chain, introducing a rigid alkyne (C≡C) spacer and a terminal dimethylamino (-N(CH₃)₂) group. The dimethylamino group could influence solubility and intermolecular interactions, such as hydrogen bonding or π-cation interactions, depending on the environment .

Properties

IUPAC Name

N-[4-(dimethylamino)but-2-ynyl]-2-methoxy-5-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-12-7-8-13(19-4)14(11-12)20(17,18)15-9-5-6-10-16(2)3/h7-8,11,15H,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQYRHLZFFXJLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC#CCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(dimethylamino)but-2-yn-1-yl)-2-methoxy-5-methylbenzenesulfonamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

PropertyValue
Molecular FormulaC13H19N3O3S
Molecular Weight293.37 g/mol
CAS Number2171560-09-9
SolubilitySoluble in organic solvents

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Activity : The compound may interfere with cell cycle regulation, leading to apoptosis in cancer cells. Studies have shown that structural analogs can inhibit mitotic checkpoint proteins, thereby promoting erroneous chromosome segregation and cell death in tumor cells .
  • Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against pathogenic bacteria and fungi, suggesting potential applications in treating infections .
  • Inhibition of Secretion Systems : Similar compounds have been evaluated for their ability to inhibit Type III secretion systems (T3SS) in bacteria, which is crucial for bacterial virulence .

Case Studies

  • Antitumor Activity : A study highlighted the effects of a related compound on murine liver cell lines, showing significant growth inhibition in tumorigenic cells at concentrations as low as 10 µM, while non-tumorigenic cells remained unaffected . This selectivity indicates a promising therapeutic window for cancer treatment.
  • Inhibition of Bacterial Secretion : In a screening assay, a compound structurally related to this compound was found to downregulate the expression of virulence factors in pathogenic bacteria without direct cytotoxic effects on host cells .

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide moiety participates in nucleophilic substitutions and hydrogen-bonding interactions. Key reactions include:

  • N-Alkylation : Reacts with alkyl halides (e.g., allyl bromide) in THF under basic conditions (e.g., n-BuLi) to form tertiary amines .

  • Acylation : Acetylated using acyl chlorides (e.g., 4-methoxybenzoyl chloride) in dichloromethane (DCM) with triethylamine (Et₃N) and dimethylaminopyridine (DMAP) .

Example Reaction :

Sulfonamide+RCOClEt N DMAP DCMSulfonamide ester derivative\text{Sulfonamide}+\text{RCOCl}\xrightarrow{\text{Et N DMAP DCM}}\text{Sulfonamide ester derivative}

Alkyne Chain Reactions

The but-2-yn-1-yl chain undergoes alkyne-specific transformations:

  • Hydroboration : Syn-addition of boranes (e.g., disiamylborane) to form alkenylboranes .

  • Oxidation : Terminal alkynes oxidize to carboxylic acids using KMnO₄ under acidic conditions .

  • Cycloadditions : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms triazoles, though this requires prior functionalization .

Example Oxidation :

AlkyneKMnO H SO Carboxylic acid\text{Alkyne}\xrightarrow{\text{KMnO H SO }}\text{Carboxylic acid}

Aromatic Ring Modifications

The 2-methoxy-5-methylbenzene ring directs electrophilic substitutions:

  • Demethylation : Methoxy groups are cleaved using BBr₃ in DCM to yield phenolic derivatives .

  • Nitration : Nitration at the para position to the methyl group occurs under mixed acid conditions (HNO₃/H₂SO₄) .

Table 1: Aromatic Substitution Reactions

Reaction TypeReagents/ConditionsProductYield (%)Source
DemethylationBBr₃, DCM, 0°C → rtPhenolic derivative88
NitrationHNO₃, H₂SO₄, 0°C2-Methoxy-5-methyl-4-nitrobenzenesulfonamide72

Reductive Transformations

  • Alkyne Reduction : Catalytic hydrogenation (H₂, Pd/C) selectively reduces the alkyne to a cis-alkane.

  • Nitro Group Reduction : Nitro substituents are reduced to amines using H₂/Pd or SnCl₂ .

Example Reaction :

Nitro derivativeH Pd CAmino derivative\text{Nitro derivative}\xrightarrow{\text{H Pd C}}\text{Amino derivative}

Cross-Coupling Reactions

The alkyne participates in Sonogashira couplings with aryl halides:

  • Conditions : Pd(PPh₃)₄, CuI, Et₃N, THF .

  • Example Product : Aryl-substituted alkynes for extended conjugation .

Comparative Reactivity with Analogues

The dimethylamino group enhances solubility and electronic effects compared to non-aminated analogues:

Table 2: Reactivity Comparison

CompoundKey ReactionRate Constant (k, s⁻¹)Source
N-(4-Methylbut-2-yn-1-yl) derivativeHydroboration0.12
Target compoundHydroboration0.25

Key Research Findings

  • Stereoselectivity : The alkyne chain’s geometry (e.g., cis vs. trans) critically impacts biological activity .

  • Stability : The sulfonamide group resists hydrolysis under physiological pH, enhancing drug-likeness .

  • Functionalization Potential : The dimethylamino group enables pH-responsive solubility, useful in prodrug design .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Functional Groups/Substituents Key Properties/Findings Reference
Target Compound Benzenesulfonamide 2-methoxy, 5-methyl; alkyne-linked dimethylamino Hypothesized rigidity from alkyne; potential for enhanced electronic interactions
Ethyl 4-(dimethylamino) benzoate Benzoate ester 4-dimethylamino; ethyl ester Higher reactivity and better physical properties in resin cements vs. methacrylate
2-(Dimethylamino) ethyl methacrylate Methacrylate 2-dimethylamino; methacrylate Lower reactivity; improved properties with DPI co-initiator
Patent compounds (e.g., enamide derivatives) Quinoline-enamide 4-(dimethylamino)but-2-enamide; chloro, benzyloxy, tetrahydrofuran substituents Structural analogs with enamide (C=C) linkage; potential biological applications
Green S (C.A.S. 860-22-0) Naphthalene sulfonate Dimethylamino-phenyl, hydroxy, sulfonate groups Used as a dye; sulfonate groups enhance water solubility

Reactivity and Physical Properties

  • Ethyl 4-(dimethylamino) benzoate vs. Target Compound: The benzoate ester in exhibits higher reactivity in resin polymerization compared to methacrylate derivatives, attributed to the electron-donating dimethylamino group at the para position .
  • Alkyne vs. Enamide Linkages: Patent compounds in feature a 4-(dimethylamino)but-2-enamide group, differing from the target’s alkyne spacer. The triple bond in the target compound introduces greater rigidity, which could reduce conformational flexibility and enhance binding affinity in drug-receptor interactions .

Solubility and Electronic Effects

  • Sulfonamide vs. Sulfonate : Green S () contains sulfonate groups, which confer high water solubility. In contrast, the target compound’s sulfonamide group may exhibit moderate solubility, influenced by the hydrophobic methyl and methoxy substituents .
  • Substituent Effects : The 2-methoxy and 5-methyl groups on the benzene ring in the target compound could sterically hinder interactions compared to the unsubstituted phenyl groups in and . This may alter pharmacokinetic properties such as absorption or metabolic stability.

Methodological Considerations

  • Structural Analysis Tools : Programs like SHELX () and Mercury () are critical for resolving and comparing crystal structures of sulfonamides and related compounds. Mercury’s Materials Module could elucidate packing similarities between the target compound and its analogs .
  • Experimental Design : Studies on resin cements () demonstrate the importance of co-initiator ratios and amine reactivity, which may guide formulation strategies for the target compound in polymer applications .

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